![molecular formula C10H13NO2 B3045581 N-[2-(3-Methoxyphenyl)ethyl]formamide CAS No. 110339-54-3](/img/structure/B3045581.png)
N-[2-(3-Methoxyphenyl)ethyl]formamide
概述
描述
N-[2-(3-Methoxyphenyl)ethyl]formamide is an organic compound with the molecular formula C10H13NO2 It is a formamide derivative, characterized by the presence of a formyl group attached to an amine
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-Methoxyphenyl)ethyl]formamide typically involves the reaction of 3-methoxyphenethylamine with formic acid or formic acid derivatives. One common method is the formylation of 3-methoxyphenethylamine using formic acid in the presence of a dehydrating agent such as acetic anhydride. The reaction is usually carried out under reflux conditions to ensure complete conversion of the amine to the formamide.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar formylation reactions. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
化学反应分析
Types of Reactions
N-[2-(3-Methoxyphenyl)ethyl]formamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of N-[2-(3-Hydroxyphenyl)ethyl]formamide.
Reduction: The formyl group can be reduced to an amine, resulting in the formation of N-[2-(3-Methoxyphenyl)ethyl]amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic aromatic substitution.
Major Products Formed
Oxidation: N-[2-(3-Hydroxyphenyl)ethyl]formamide
Reduction: N-[2-(3-Methoxyphenyl)ethyl]amine
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
N-[2-(3-Methoxyphenyl)ethyl]formamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active amines.
Industry: Used in the production of specialty chemicals and as a precursor in the synthesis of various industrial products.
作用机制
The mechanism of action of N-[2-(3-Methoxyphenyl)ethyl]formamide involves its interaction with specific molecular targets, such as enzymes or receptors. The formamide group can form hydrogen bonds with active sites, while the methoxyphenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.
相似化合物的比较
Similar Compounds
- N-[2-(4-Hydroxyphenyl)ethyl]formamide
- N-[2-(4-Methoxyphenyl)ethyl]formamide
- N-[2-(3-Hydroxyphenyl)ethyl]formamide
Uniqueness
N-[2-(3-Methoxyphenyl)ethyl]formamide is unique due to the position of the methoxy group on the phenyl ring, which can influence its reactivity and interaction with biological targets. This positional difference can result in distinct chemical and biological properties compared to its isomers.
属性
IUPAC Name |
N-[2-(3-methoxyphenyl)ethyl]formamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-13-10-4-2-3-9(7-10)5-6-11-8-12/h2-4,7-8H,5-6H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTFODYARLDKLAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCNC=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00543902 | |
| Record name | N-[2-(3-Methoxyphenyl)ethyl]formamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00543902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110339-54-3 | |
| Record name | N-[2-(3-Methoxyphenyl)ethyl]formamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00543902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
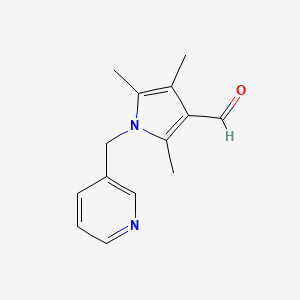
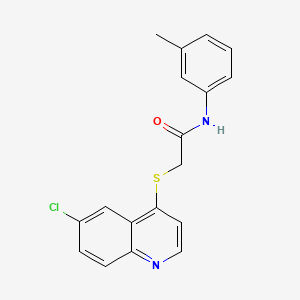
![1-{[5-(Ethoxycarbonyl)furan-2-yl]sulfonyl}piperidine-4-carboxylic acid](/img/structure/B3045501.png)
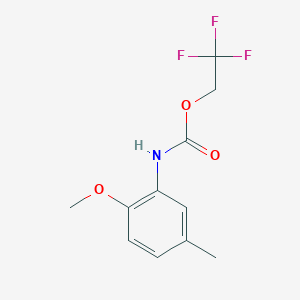
![2-chloro-N-{[2-(morpholine-4-sulfonyl)phenyl]methyl}acetamide](/img/structure/B3045503.png)
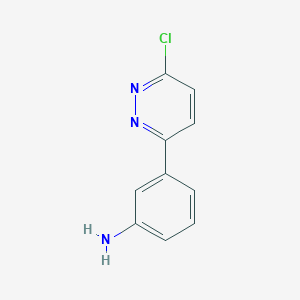
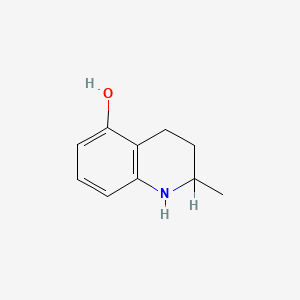
![Magnesium, bromo[2,4,6-tris(1-methylethyl)phenyl]-](/img/structure/B3045510.png)
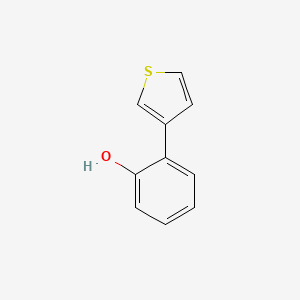
![1-Chlorodibenzo[b,d]thiophene](/img/structure/B3045513.png)
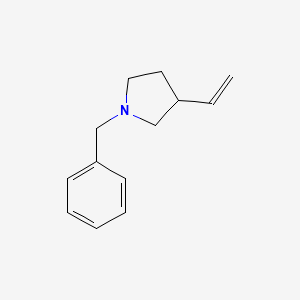
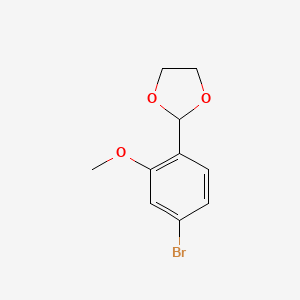

![1,2,3,4-Tetrahydrobenzo[h]isoquinoline](/img/structure/B3045519.png)
